4-Chloro-2-isopropyl-5-nitropyrimidine
Description
Strategic Importance of Pyrimidine (B1678525) Heterocycles in Medicinal and Materials Science Precursors
The pyrimidine nucleus is a cornerstone in the architecture of numerous biologically significant molecules, including the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids. tandfonline.com This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of approved drugs and clinical candidates. researchgate.netresearchgate.net Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. tandfonline.comresearchgate.net
The synthetic versatility of the pyrimidine ring allows for the introduction of various functional groups at different positions, enabling the fine-tuning of its physicochemical properties and biological activity. researchgate.net This adaptability has led to the development of a vast library of pyrimidine-based compounds for drug discovery. tandfonline.com Beyond pharmaceuticals, pyrimidine derivatives are also integral to materials science, where they are investigated for applications in areas such as organic light-emitting diodes (OLEDs) and as building blocks for functional polymers. The ability to create diverse molecular frameworks from the pyrimidine core underscores its strategic importance as a precursor in both medicinal and materials science. numberanalytics.comnih.gov
Consequences of Nitro and Halogen Substituents on Pyrimidine Ring Reactivity
The chemical behavior of the pyrimidine ring is significantly influenced by the nature of its substituents. The presence of both a nitro (-NO2) group and a halogen (in this case, chlorine) on the pyrimidine ring of 4-Chloro-2-isopropyl-5-nitropyrimidine has profound consequences for its reactivity.
The nitro group is a potent electron-withdrawing group due to both inductive and resonance effects. numberanalytics.com This electronic pull deactivates the pyrimidine ring towards electrophilic aromatic substitution, making reactions with electrophiles less favorable. numberanalytics.com Conversely, and more importantly for synthetic applications, the strong electron-withdrawing nature of the nitro group renders the pyrimidine ring highly electron-deficient. This electron deficiency activates the ring for nucleophilic aromatic substitution (SNAr) reactions. numberanalytics.commdpi.com
The chlorine atom at the 4-position serves as a good leaving group in SNAr reactions. The carbon-chlorine bond is polarized, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles. The presence of the adjacent nitro group at the 5-position further enhances this effect by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack. chemrxiv.org This synergistic activation by both the nitro and chloro substituents makes compounds like this compound valuable intermediates for the synthesis of more complex pyrimidine derivatives through the displacement of the chlorine atom by a wide range of nucleophiles (e.g., amines, alkoxides, thiols). chemrxiv.orgthieme.de
The table below summarizes the general effects of these substituents on the pyrimidine ring.
| Substituent | Position on Target Molecule | Electronic Effect | Consequence on Reactivity |
| Nitro (-NO2) | 5 | Strong Electron-Withdrawing | Deactivates towards electrophilic substitution; Strongly activates towards nucleophilic substitution. |
| Chloro (-Cl) | 4 | Inductive Electron-Withdrawing; Good Leaving Group | Activates towards nucleophilic substitution by serving as a leaving group. |
| Isopropyl (-CH(CH3)2) | 2 | Weak Electron-Donating | Has a minor electronic influence compared to the nitro and chloro groups. |
Contextualization of this compound within Activated Pyrimidine Frameworks
This compound can be classified as a highly activated pyrimidine framework. "Activated pyrimidines" are those that are substituted with electron-withdrawing groups, making them particularly susceptible to nucleophilic attack. nih.gov This high reactivity makes them versatile building blocks in organic synthesis.
The combination of the chloro and nitro groups in this compound provides two key features for synthetic utility: a reactive site for nucleophilic displacement (the C4-Cl bond) and a strongly directing and activating group (the C5-NO2). This allows for the regioselective introduction of new functional groups at the 4-position, which is a common strategy for building molecular complexity. For instance, the reaction of such activated chloropyrimidines with amines is a widely used method for the synthesis of aminopyrimidines, which are themselves important precursors for more elaborate structures, including purine (B94841) analogs. chemrxiv.org
While specific research on this compound is not extensively documented in publicly available literature, its reactivity can be inferred from studies on analogous compounds like 2,4-dichloro-5-nitropyrimidine (B15318) and 6-alkoxy-4-chloro-5-nitropyrimidines. chemrxiv.orggoogle.com These related molecules are known to undergo facile nucleophilic substitution at the chlorinated positions, underscoring the role of the nitro group in activating the pyrimidine system. Therefore, this compound is best understood as a valuable, albeit specialized, member of the activated pyrimidine family, poised for use in the construction of diverse and potentially bioactive molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-nitro-2-propan-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c1-4(2)7-9-3-5(11(12)13)6(8)10-7/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEBVIFVTTZFMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Chemical Reactivity and Transformation Pathways of 4 Chloro 2 Isopropyl 5 Nitropyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. scialert.net The presence of additional activating groups significantly enhances this reactivity. In 4-chloro-2-isopropyl-5-nitropyrimidine, the chloro-substituent at the C-4 position serves as a leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions. This process is a two-step addition-elimination mechanism. libretexts.org It begins with the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnumberanalytics.com In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. libretexts.org
The reactivity of the pyrimidine ring in this compound towards nucleophilic aromatic substitution is profoundly increased by the presence of the nitro (-NO₂) group at the C-5 position. The nitro group is a powerful electron-withdrawing group (EWG) that activates the ring for nucleophilic attack. numberanalytics.com
In nucleophilic aromatic substitution reactions, the nature of the leaving group can have a significant impact on the reaction rate. For activated aryl halides, the reactivity order of halogens, often referred to as the "element effect," is typically the reverse of that seen in aliphatic Sₙ2 reactions. nih.gov The commonly observed order is F > Cl ≈ Br > I. nih.govresearchgate.net
Alkoxy groups can also function as leaving groups in SNAr reactions, particularly when the pyrimidine ring is highly activated by electron-withdrawing groups. chemrxiv.org In some instances, the substitution of a chloro group may be followed by the substitution of an alkoxy group under the same reaction conditions, indicating a complex interplay of factors that determine leaving group potential. chemrxiv.org The relative ability of a group to depart is not solely based on its bond strength to the ring but also on the stability of the departing anion and the specific reaction conditions.
| Leaving Group | Relative Reactivity | Governing Factor in Rate-Determining Step |
|---|---|---|
| -F | Highest | High electronegativity strongly activates the ring for nucleophilic attack. reddit.com |
| -NO₂ | High | Strong electron-withdrawing nature activates the ring. |
| -Cl | Moderate | Balance between electronegativity (activation) and bond strength (cleavage). nih.gov |
| -Br | Moderate | Similar reactivity to Chloro in many activated systems. nih.gov |
| -I | Lower | Lower electronegativity provides less activation for the initial nucleophilic attack. nih.gov |
| -OR (Alkoxy) | Variable | Can act as a leaving group in highly activated systems, but generally less effective than halogens. chemrxiv.org |
The isopropyl group at the C-2 position influences the reactivity of this compound through a combination of electronic and steric effects.
Electronic Effect: The isopropyl group is an alkyl group, which acts as a weak electron-donating group (EDG) through induction. ijcrt.org Electron-donating groups generally have a deactivating effect on SNAr reactions because they slightly destabilize the negatively charged Meisenheimer intermediate. This effect modestly counteracts the activation provided by the nitro group and the ring nitrogens, likely resulting in a slightly lower reaction rate compared to an analogous compound with a hydrogen atom at the C-2 position.
Steric Effect: Steric hindrance can play a significant role in SNAr reactions by impeding the approach of the nucleophile. wuxiapptec.com However, in this molecule, the bulky isopropyl group is located at the C-2 position, while the nucleophilic attack occurs at C-4. Due to this separation, the steric hindrance from the isopropyl group on the C-4 position is minimal and is not expected to significantly affect the reaction rate or regioselectivity. The primary site of substitution remains unambiguously the C-4 position, as it is the only one bearing a suitable leaving group.
Therefore, the main influence of the C-2 isopropyl group is a modest electronic deactivation of the pyrimidine ring towards nucleophilic attack.
The stability of the Meisenheimer adduct is derived from the extensive delocalization of the negative charge. In the case of this compound, the negative charge is effectively dispersed across the pyrimidine ring and, most importantly, onto the ortho-nitro group. The two ring nitrogen atoms and the C-5 nitro group work in concert to stabilize the anionic charge through resonance. This delocalization lowers the energy of the intermediate, making its formation more favorable and facilitating the substitution reaction. The resonance structures illustrate how the electron density is shared, highlighting the critical role of the activating nitro group.
Reduction of the Nitro Group
The nitro group of this compound can be chemically reduced to form the corresponding 5-amino-4-chloro-2-isopropylpyrimidine. Catalytic hydrogenation is a common and efficient method for this transformation. organic-chemistry.org This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. google.com
A significant challenge in the hydrogenation of halogenated nitroaromatic compounds is achieving chemoselectivity. google.com The desired reaction is the reduction of the nitro group without the simultaneous removal of the chlorine atom, a side reaction known as hydrodehalogenation. nih.gov The choice of catalyst and reaction conditions is critical to minimize this competing reaction.
Commonly used catalysts include palladium on carbon (Pd/C) and platinum on carbon (Pt/C). organic-chemistry.org However, certain catalysts, particularly platinum-based ones, can sometimes promote dehalogenation. google.com Therefore, careful optimization of the catalyst type, solvent, hydrogen pressure, and temperature is necessary to selectively reduce the nitro group while preserving the C-Cl bond, yielding the desired amino-pyrimidine product.
| Catalyst | Hydrogen Source | General Applicability | Notes on Selectivity |
|---|---|---|---|
| Pd/C | H₂ gas, Transfer agents (e.g., HCOOH, HSiCl₃) | Widely used, often shows good selectivity. organic-chemistry.org | Can be recycled. Low catalyst loading is often effective. organic-chemistry.org |
| Pt/C | H₂ gas | Highly active catalyst. | May lead to higher rates of hydrodehalogenation depending on the substrate and conditions. google.com |
| Raney Nickel | H₂ gas | Cost-effective and active. | Can be effective, but selectivity must be optimized. |
| Iron-based catalysts | Transfer agents (e.g., HCOOH) | Offers a base-free transfer hydrogenation option. | Good for substrates with other reducible functional groups. |
Chemoselective Reduction Methods in the Presence of Chloro and Isopropyl Groups
A critical transformation for the this compound scaffold is the selective reduction of the 5-nitro group to an amino group. This conversion is pivotal as it yields 5-amino-4-chloro-2-isopropylpyrimidine, a key building block for synthesizing fused heterocyclic systems, such as purines. The primary challenge lies in achieving this reduction with high chemoselectivity, preserving the labile C4-chloro bond, which is susceptible to hydrodehalogenation under various reductive conditions, and leaving the isopropyl group intact.
Several methodologies are employed to achieve this delicate transformation. Catalytic hydrogenation, a common method for nitro group reduction, must be carefully controlled. While powerful catalysts like Palladium on carbon (Pd/C) are effective, they often lead to undesired dechlorination. A more selective approach involves catalytic transfer hydrogenation. This method uses a hydrogen donor in conjunction with a palladium catalyst, often under milder conditions than direct hydrogenation. For instance, ammonium (B1175870) formate (B1220265) or formic acid/triethylamine (B128534) can serve as the hydrogen source, which has been shown to selectively reduce nitro groups in the presence of aryl halides.
Another reliable strategy is the use of metallic reagents in acidic media. Stannous chloride (SnCl₂) in hydrochloric acid or ethanol (B145695) is a classic and effective method for reducing aromatic nitro compounds without affecting chloro substituents. Similarly, elemental iron (Fe) powder in acetic acid or in the presence of an acid catalyst like ammonium chloride is a cost-effective and highly chemoselective alternative that is widely used in industrial processes. These methods avoid the complications of catalytic hydrodehalogenation, ensuring the integrity of the chloro group for subsequent functionalization.
| Method | Reagents & Catalyst | Typical Solvent(s) | Key Advantages |
| Catalytic Hydrogenation | H₂ gas, Platinum(IV) oxide (PtO₂) | Ethanol, Ethyl Acetate | Effective reduction, but requires careful catalyst selection to avoid dechlorination. |
| Catalytic Transfer Hydrogenation | Ammonium formate, 10% Pd/C | Methanol, Ethanol | Milder conditions, often high selectivity, avoids handling of H₂ gas. |
| Metal/Acid Reduction | Stannous chloride dihydrate (SnCl₂·2H₂O) | Ethanol, HCl | High chemoselectivity for nitro group, tolerates aryl chlorides well. |
| Metal/Acid Reduction | Iron (Fe) powder, Acetic Acid or NH₄Cl (aq) | Ethanol, Water | Economical, high selectivity, environmentally benign metal. |
Further Functionalization of the Pyrimidine Scaffold
Following the potential reduction of the nitro group, the this compound scaffold offers extensive possibilities for diversification, primarily through reactions at the C4-chloro position and, to a lesser extent, modifications of the isopropyl group.
The C4-chloro substituent is highly activated towards oxidative addition by palladium(0) catalysts, making it an excellent handle for forming new carbon-carbon bonds. This reactivity is enhanced by the electron-deficient nature of the pyrimidine ring, which is further amplified by the 5-nitro group. Studies on analogous 2,4-dichloropyrimidines have consistently shown that the C4 position is significantly more reactive than the C2 position in palladium-catalyzed cross-coupling reactions, suggesting that selective functionalization at C4 on the title compound is highly feasible. researchgate.netmdpi.com
Suzuki Coupling: The Suzuki-Miyaura coupling is a robust and widely used method for forming aryl-aryl or aryl-vinyl bonds. The reaction of this compound with a variety of aryl or heteroaryl boronic acids can be expected to proceed efficiently. Typical conditions involve a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium source like tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃] with a phosphine (B1218219) ligand. nih.gov An appropriate base, such as potassium carbonate, potassium phosphate, or potassium fluoride, is essential for activating the boronic acid. nih.govresearchgate.net
| Coupling Partner | Catalyst System | Base | Solvent(s) | Temperature |
| Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 80-100 °C |
| Heteroarylboronic acids | Pd₂(dba)₃ / P(t-Bu)₃ | KF (spray-dried) | THF | 50-70 °C |
| Vinylboronic acids | PdCl₂(dppf) | Na₂CO₃ | DME/Water | 80 °C |
Sonogashira Coupling: The Sonogashira coupling enables the introduction of an alkynyl moiety through the reaction of the chloropyrimidine with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by a palladium complex and a copper(I) salt, such as copper(I) iodide (CuI), in the presence of an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). researchgate.net The resulting 4-alkynylpyrimidine derivatives are valuable precursors for synthesizing more complex heterocyclic systems.
Negishi Coupling: The Negishi coupling offers another powerful tool for C-C bond formation by reacting the chloropyrimidine with an organozinc reagent. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and reactivity, even with less reactive chlorides. organic-chemistry.org The process would involve the initial formation of an organozinc species from an corresponding organic halide, followed by the palladium-catalyzed coupling reaction. This method could be particularly useful for introducing alkyl, vinyl, or aryl groups.
Direct functionalization of the C2-isopropyl group on the this compound scaffold is chemically challenging due to the high stability of the C(sp³)-H bonds. Unlike benzylic positions, the isopropyl group lacks inherent activation, making selective reactions difficult without disrupting the sensitive pyrimidine core.
General methods for the oxidation of alkyl substituents on aromatic rings, such as using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), would likely be too harsh. researchgate.net Such conditions would probably lead to the degradation of the pyrimidine ring or unwanted side reactions with the nitro and chloro groups.
More plausible, albeit still challenging, pathways for functionalization might involve free-radical reactions. For instance, radical bromination using N-bromosuccinimide (NBS) with a radical initiator could potentially introduce a bromine atom at the tertiary carbon of the isopropyl group. This newly installed functional group could then serve as a handle for subsequent nucleophilic substitution or elimination reactions, opening up further diversification possibilities. However, such reactions would require careful optimization to control selectivity and avoid competing reactions with the electron-rich pyrimidine ring. Currently, there is limited specific literature precedence for such transformations on this particular heterocyclic system.
Mechanistic Investigations and Computational Analysis of 4 Chloro 2 Isopropyl 5 Nitropyrimidine Analogs
Quantum Chemical Calculations for Elucidating Pyrimidine (B1678525) Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the reactivity of pyrimidine systems. For analogs of 4-Chloro-2-isopropyl-5-nitropyrimidine, these calculations provide insights into the electron distribution and the nature of molecular orbitals, which are fundamental to understanding chemical behavior.
The reactivity of the pyrimidine ring is significantly influenced by its substituents. The nitro group at the 5-position is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr). This activation is due to the stabilization of the negative charge in the transition state and any intermediates. The chlorine atom at the 4-position is an effective leaving group in SNAr reactions. The isopropyl group at the 2-position, being an electron-donating group, has a comparatively smaller electronic influence on the primary site of nucleophilic attack (C4), but its steric bulk is a significant factor.
Global reactivity descriptors, derived from the energies of the Frontier Molecular Orbitals (HOMO and LUMO), are used to quantify the reactivity of these molecules. For a representative substituted nitropyrimidine, these descriptors can be calculated to predict its electrophilic and nucleophilic character.
Interactive Table: Calculated Global Reactivity Descriptors for a Model Nitropyrimidine Analog
| Descriptor | Formula | Typical Value (eV) | Interpretation |
| HOMO Energy | EHOMO | -8.5 | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| LUMO Energy | ELUMO | -2.1 | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. A lower value indicates higher electrophilicity. |
| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | 6.4 | Indicates chemical stability. A larger gap suggests higher stability and lower reactivity. |
| Ionization Potential | IP ≈ -EHOMO | 8.5 | The energy required to remove an electron. |
| Electron Affinity | EA ≈ -ELUMO | 2.1 | The energy released when an electron is added. |
| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 5.3 | A measure of the power of an atom or group of atoms to attract electrons towards itself. |
| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 3.2 | Resistance to change in electron distribution. |
| Electrophilicity Index | ω = χ² / (2η) | 4.4 | A global index of electrophilic power. |
Note: The values presented are illustrative for a model nitropyrimidine system and are calculated using DFT methods. The actual values for this compound would require specific calculations.
Detailed Mechanistic Pathways of Nucleophilic Substitutions (e.g., concerted vs. stepwise SNAr)
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound. The mechanism of this reaction on activated pyrimidine rings has been a subject of detailed investigation, with a particular focus on whether the reaction proceeds through a stepwise or a concerted mechanism.
The traditional stepwise mechanism involves the formation of a discrete intermediate known as a Meisenheimer complex. In this pathway, the nucleophile attacks the carbon atom bearing the leaving group, forming a tetrahedral, negatively charged intermediate. This intermediate is stabilized by the electron-withdrawing nitro group. In a subsequent, typically rapid step, the leaving group (chloride) is expelled to restore aromaticity.
However, recent computational studies on related 5-nitropyrimidine (B80762) systems have suggested that a concerted mechanism may be operative, particularly when a good leaving group like chloride is involved. chemrxiv.org In a concerted mechanism, the bond formation with the incoming nucleophile and the bond breaking with the leaving group occur in a single transition state, and a stable Meisenheimer complex is not formed as an intermediate but may represent the transition state itself.
For the reaction of a 6-alkoxy-4-chloro-5-nitropyrimidine with an amine, computational studies have shown that the substitution of the chlorine atom is kinetically favored and may proceed without the formation of a stable Meisenheimer complex. chemrxiv.org Conversely, the subsequent substitution of a poorer leaving group, such as an alkoxy group, is more likely to proceed through a stepwise mechanism involving a distinct Meisenheimer intermediate. chemrxiv.org Kinetic studies on the closely related 2-chloro-5-nitropyrimidine (B88076) have also indicated a mechanism that is on the borderline between concerted and stepwise pathways.
Computational Modeling of Substituent Effects (e.g., nitro, chloro, isopropyl) on Molecular Orbitals and Reaction Energetics
Computational modeling provides a quantitative understanding of how each substituent influences the reactivity of the pyrimidine ring.
Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro group significantly lowers the energy of the LUMO, making the pyrimidine ring more susceptible to nucleophilic attack. It also stabilizes the transition state and any anionic intermediates by delocalizing the negative charge, thereby lowering the activation energy of the SNAr reaction.
Chloro Group (-Cl): The chlorine atom at the 4-position serves as the leaving group. Its electronegativity also contributes to the electrophilicity of the attached carbon atom. Computational studies on analogous systems have quantified the activation barriers for the departure of the chloride ion. For instance, in the reaction of 6-methoxy-4-chloro-5-nitropyrimidine with methylamine, the calculated free energy barrier for the substitution of chlorine is significantly lower than for the substitution of the methoxy (B1213986) group, confirming chlorine's superior leaving group ability in this context. chemrxiv.org
Isopropyl Group (-CH(CH₃)₂): The isopropyl group is an electron-donating group through induction, which slightly counteracts the electron-withdrawing effects of the nitro group and the pyrimidine ring nitrogens. However, its primary influence is steric. Its bulk can hinder the approach of nucleophiles to the adjacent C4 position, potentially raising the activation energy of the reaction.
Interactive Table: Calculated Activation Free Energies (ΔG‡) for SNAr on Analogous 5-Nitropyrimidines
| Reactant | Nucleophile | Leaving Group | Calculated ΔG‡ (kcal/mol) | Mechanistic Implication | Reference |
| 6-methoxy-4-chloro-5-nitropyrimidine | Methylamine | Cl | 17.8 | Kinetically favored, potentially concerted | chemrxiv.org |
| 6-methoxy-4-chloro-5-nitropyrimidine | Methylamine | OMe | 24.3 | Kinetically disfavored | chemrxiv.org |
| 4-methylamino-6-methoxy-5-nitropyrimidine | Methylamine | OMe | 22.0 | Stepwise, involves Meisenheimer complex | chemrxiv.org |
Note: These calculations were performed for analogous systems and serve to illustrate the relative effects of different leaving groups.
Conformational Analysis and Steric Hindrance Studies of the Isopropyl Group
The isopropyl group is not a rigid substituent. Rotation around the C2-C(isopropyl) single bond can lead to different conformations, which may have different energies and present varying degrees of steric hindrance to the reaction center at C4.
Computational studies on other heterocyclic systems containing isopropyl groups have identified distinct rotational energy minima. For 5'-chloro-1-isopropyl-7-azaindirubin-3'-oxime, DFT calculations revealed two stable conformations of the isopropyl group, separated by a significant rotational energy barrier. memphis.edu A similar situation is expected for this compound.
The orientation of the isopropyl group can influence the accessibility of the C4 position to an incoming nucleophile. A conformation where the bulky methyl groups are oriented away from the C4 position would be sterically more favorable for a nucleophilic attack. The energy difference between these conformers and the rotational barrier between them can be calculated to assess whether the isopropyl group can readily adopt a less-hindering conformation during the reaction. The steric clash between the isopropyl group and a bulky nucleophile could lead to a higher activation energy compared to a less sterically demanding nucleophile.
Exploration of Solvation Effects on Reaction Rates and Selectivity
The solvent in which a reaction is conducted can have a profound impact on its rate and selectivity, particularly for reactions involving charged species like the SNAr mechanism. Computational studies often employ solvation models, such as the Polarizable Continuum Model (PCM), to account for the bulk effects of the solvent.
For SNAr reactions, polar aprotic solvents like DMSO or DMF are typically favored as they can solvate the cation of a nucleophilic salt while leaving the anion (the nucleophile) relatively free and highly reactive. Polar protic solvents, like water or alcohols, can solvate both the cation and the anion, and can also form hydrogen bonds with the nucleophile and the nitro group of the pyrimidine, which can affect the reaction energetics.
Computational models have shown that explicit consideration of solvent molecules can be crucial for accurately predicting reaction barriers. The inclusion of explicit solvent molecules in the calculation can reveal specific hydrogen bonding interactions that stabilize or destabilize the transition state in a way that continuum models cannot capture. This level of detail is important for a quantitative understanding of reaction kinetics in different media.
4 Chloro 2 Isopropyl 5 Nitropyrimidine As a Versatile Building Block in Complex Organic Synthesis
Synthesis of Polysubstituted Pyrimidine (B1678525) Derivatives
The presence of a chloro group at the 4-position, activated by the adjacent electron-withdrawing nitro group, makes 4-chloro-2-isopropyl-5-nitropyrimidine an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of a wide range of functional groups, leading to the synthesis of various polysubstituted pyrimidine derivatives.
Incorporation of Diverse Nucleophiles (e.g., amines, alcohols, thiols)
The C4-chloro atom of this compound is readily displaced by a variety of nucleophiles. The strong electron-withdrawing nature of the 5-nitro group significantly enhances the electrophilicity of the C4 position, facilitating attack by both strong and weak nucleophiles.
Amines: Reactions with primary and secondary amines proceed efficiently to yield the corresponding 4-amino-2-isopropyl-5-nitropyrimidine derivatives. These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride generated. The reactivity of amines is influenced by their nucleophilicity and steric hindrance. For instance, less hindered primary amines generally react more readily than bulky secondary amines.
Alcohols and Thiols: Alkoxides and thiolates, being potent nucleophiles, can also displace the chlorine atom to form the corresponding 4-alkoxy- and 4-alkylthio-2-isopropyl-5-nitropyrimidines, respectively. These reactions are usually performed under basic conditions to generate the anionic nucleophile. The choice of solvent and reaction temperature can be optimized to achieve high yields and minimize side reactions.
While specific data for this compound is not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous 4-chloro-5-nitropyrimidines. The following table provides a hypothetical representation of typical reaction conditions based on related compounds.
| Nucleophile | Reagent/Conditions | Product |
| Primary Amine (e.g., Benzylamine) | Benzylamine, Et3N, CH2Cl2, rt | 4-(Benzylamino)-2-isopropyl-5-nitropyrimidine |
| Secondary Amine (e.g., Morpholine) | Morpholine, K2CO3, DMF, 80 °C | 4-(Morpholin-4-yl)-2-isopropyl-5-nitropyrimidine |
| Alcohol (e.g., Methanol) | NaOMe, MeOH, rt | 4-Methoxy-2-isopropyl-5-nitropyrimidine |
| Thiol (e.g., Ethanethiol) | EtSH, NaH, THF, 0 °C to rt | 4-(Ethylthio)-2-isopropyl-5-nitropyrimidine |
This table is illustrative and based on the general reactivity of 4-chloro-5-nitropyrimidines.
Regiocontrol in Sequential Substitution Reactions
While this compound itself possesses only one leaving group, its derivatives can be designed for sequential substitution reactions. For instance, if a second leaving group were present at the 2-position, the regioselectivity of the nucleophilic attack would be of paramount importance. In such hypothetical scenarios, the 4-position is generally more activated towards nucleophilic attack than the 2-position due to the stronger activating effect of the para-nitro group compared to its meta-directing influence on the 2-position.
The presence of the 2-isopropyl group can also exert a steric influence, potentially directing incoming nucleophiles to the more accessible 4-position, especially when bulky nucleophiles are employed. This interplay of electronic and steric effects is crucial for achieving regiocontrol in the synthesis of polysubstituted pyrimidines.
Precursor for Fused Heterocyclic Systems
This compound serves as a valuable starting material for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry. The key to this application lies in the transformation of the nitro group into an amino group, which then enables subsequent annulation and ring-closure reactions.
Strategies for Annulation and Ring-Closure Reactions (e.g., towards purine (B94841) scaffolds)
A critical transformation of this compound is the reduction of the 5-nitro group to a 5-amino group. This is commonly achieved using reducing agents such as iron powder in acidic media (e.g., acetic acid) or catalytic hydrogenation. csir.co.zanih.gov The resulting 5-amino-4-chloro-2-isopropylpyrimidine is a key intermediate for the synthesis of fused heterocycles, most notably purine scaffolds.
The general strategy for constructing a purine ring from a 5-aminopyrimidine (B1217817) involves the introduction of a one-carbon unit to form the imidazole (B134444) part of the purine. This can be accomplished through various methods, including:
Reaction with Formic Acid or its Derivatives: Heating the 5-aminopyrimidine with formic acid or triethyl orthoformate leads to formylation of the amino group, followed by cyclization to form the purine ring.
Reaction with Aldehydes followed by Oxidative Cyclization: Condensation with an aldehyde forms a Schiff base, which can then undergo oxidative cyclization to yield the purine.
Following the initial nucleophilic substitution at the 4-position and reduction of the nitro group, the resulting 4,5-diaminopyrimidine (B145471) derivative can be cyclized to form a variety of purine analogues.
Illustrative Reaction Scheme for Purine Synthesis:
Nucleophilic Substitution: this compound reacts with an amine (R-NH2) to give 4-(R-amino)-2-isopropyl-5-nitropyrimidine.
Nitro Group Reduction: The nitro group is reduced to an amino group, yielding 4-(R-amino)-2-isopropylpyrimidine-5-amine.
Annulation/Cyclization: Reaction with a one-carbon source (e.g., triethyl orthoformate) leads to the formation of the fused imidazole ring, resulting in a 6-(R-amino)-8-substituted-2-isopropylpurine.
Structure-Reactivity Relationship (SAR) Studies on Pyrimidine Scaffolds (Focus on chemical transformations, not biological activity)
The reactivity of this compound is governed by the interplay of the electronic and steric effects of its substituents.
Electronic Effects: The 5-nitro group is a strong electron-withdrawing group, which activates the pyrimidine ring towards nucleophilic aromatic substitution at the 4-position. It stabilizes the Meisenheimer intermediate formed during the substitution reaction, thereby lowering the activation energy. The two ring nitrogen atoms also contribute to the electron-deficient nature of the pyrimidine ring, further facilitating nucleophilic attack.
Steric Effects: The 2-isopropyl group exerts a steric effect that can influence the rate and regioselectivity of reactions. While it is not directly adjacent to the reactive 4-position, its bulkiness can affect the approach of nucleophiles, particularly large ones. This steric hindrance can be exploited to achieve selective transformations in more complex derivatives.
Impact of Isopropyl Substitution on Scaffold Design and Chemical Space
The incorporation of an isopropyl group at the C2 position of the pyrimidine ring has a significant influence on the molecule's physical properties and its utility in scaffold design. This bulky alkyl group imparts distinct characteristics that chemists can leverage to explore new areas of chemical space.
One of the primary effects of the isopropyl group is steric hindrance. This bulkiness can influence the conformation of the molecule and direct the approach of incoming reagents in subsequent synthetic steps. In catalyst design, for example, bulky substituents can create specific chiral pockets around a metal center, enhancing stereoselectivity. mdpi.com Similarly, in drug design, the steric bulk of the isopropyl group can be used to control the orientation of the molecule within a protein's binding site, potentially increasing potency and selectivity.
Furthermore, the isopropyl group significantly increases the lipophilicity (fat-solubility) of the molecule. This property is crucial in medicinal chemistry as it affects a drug candidate's ability to cross cell membranes and interact with biological targets. By modulating lipophilicity, chemists can fine-tune the pharmacokinetic profile of a lead compound. The introduction of sp³-rich fragments, like the isopropyl group, is a key strategy for exploring new chemical space beyond the flat, aromatic structures that have traditionally dominated drug discovery. nih.gov This shift towards more three-dimensional structures is believed to improve clinical success rates.
Table 1: Comparative Properties of Substituents at the C2-Position
| Substituent | van der Waals Radius (Å) | Lipophilicity (logP contribution) | Steric Parameter (Taft's Es) |
|---|---|---|---|
| Hydrogen (H) | 1.20 | +0.00 | +1.24 |
| Methyl (-CH₃) | 2.00 | +0.50 | 0.00 |
| Isopropyl (-CH(CH₃)₂) | 3.10 | +1.30 | -0.47 |
The data illustrates that the isopropyl group is substantially larger and more lipophilic than smaller alkyl groups, which can lead to unique molecular conformations and interactions. Studies on related heterocyclic systems have shown that bulky substituents can have unusual effects on the robustness of specific molecular motifs, highlighting their importance in scaffold design. researchgate.netmdpi.com
Role of Chloro and Nitro Groups in Directing Further Synthesis
The chloro and nitro groups at the C4 and C5 positions, respectively, are the primary drivers of the compound's reactivity, making it a highly valuable intermediate for further chemical modification. Their electronic properties and strategic placement render the pyrimidine ring susceptible to a variety of transformations, most notably nucleophilic aromatic substitution (SNAr).
The nitro group (NO₂) at the C5 position is a powerful electron-withdrawing group. Through both inductive and resonance effects, it pulls electron density out of the pyrimidine ring. youtube.com This effect makes the ring π-deficient, particularly at the positions ortho and para to the nitro group (C4 and C6). scialert.net This electron deficiency significantly activates the ring towards attack by nucleophiles. The strong electron-withdrawing nature of the nitro group is crucial for facilitating reactions that would otherwise be difficult on an unactivated pyrimidine ring. nih.gov
The chlorine atom at the C4 position serves as an excellent leaving group. nih.govwikipedia.orglibretexts.org In the context of an SNAr reaction, a good leaving group is one that can depart as a stable anion. Halides like chloride are effective nucleofuges. wikipedia.org The activation provided by the adjacent nitro group makes the C4 carbon highly electrophilic and prone to attack by a wide range of nucleophiles. chemrxiv.orgnih.gov
The combination of a strong activating group (nitro) and a good leaving group (chloro) on the same scaffold allows for the efficient and regioselective synthesis of diverse pyrimidine derivatives. Nucleophiles such as amines, thiols, and alkoxides can readily displace the chloride at the C4 position under relatively mild conditions. chemrxiv.orgrsc.org This reactivity is a common strategy for building libraries of compounds in drug discovery. For instance, the reaction of 4-chloro-5-nitropyrimidines with various amines is a key step in the synthesis of many biologically active molecules. chemrxiv.org
Table 2: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | Benzylamine | 4-amino-5-nitropyrimidine derivative |
| Thiol | Thiophenol | 4-thioether-5-nitropyrimidine derivative |
| Alkoxide | Sodium Methoxide | 4-alkoxy-5-nitropyrimidine derivative |
| Azide | Sodium Azide | 4-azido-5-nitropyrimidine derivative |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Chloro-2-isopropyl-5-nitropyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or nitration of pyrimidine precursors. For example, nitration of 2-isopropyl-4-chloropyrimidine under controlled acidic conditions (e.g., HNO₃/H₂SO₄) at 0–5°C minimizes side reactions. Reaction optimization includes monitoring temperature, stoichiometry, and catalyst choice. Characterization via HPLC and NMR ensures purity . Parallel synthesis approaches, as seen in analogous pyrimidine derivatives, recommend iterative adjustment of solvent polarity (e.g., DCM vs. THF) to enhance yields .
Q. How can structural characterization of this compound be performed using crystallographic methods?
- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) is standard for resolving bond angles and substituent orientations. For nitro and chloro substituents, electron density maps must account for anisotropic displacement parameters. Powder XRD can validate bulk crystallinity, while IR spectroscopy confirms functional groups (e.g., nitro stretches at ~1520 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : OSHA-compliant PPE (nitrile gloves, chemical goggles, and lab coats) is mandatory. Thermal decomposition releases toxic gases (e.g., NOₓ, HCl), requiring fume hood use and SCBA for spills. Storage in amber glass at 2–8°C under inert atmosphere prevents degradation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model charge distribution at reactive sites. For the 4-chloro position, electrostatic potential maps identify electron-deficient regions susceptible to nucleophilic attack. Transition state analysis using Gaussian software quantifies activation barriers for substitution pathways . Experimental validation via kinetic studies (e.g., monitoring Cl⁻ release via ion chromatography) aligns with computational predictions .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational isomerism) or solvent interactions. Variable-temperature NMR (VT-NMR) between −50°C and 25°C can freeze conformers, clarifying splitting patterns. Deuterated solvents (CDCl₃ vs. DMSO-d₆) may alter hydrogen bonding, necessitating cross-validation with 2D-COSY or HSQC .
Q. How can the compound’s stability under varying pH conditions be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40°C. Monitor degradation via LC-MS at intervals (0, 7, 14 days). Kinetic modeling (Arrhenius plots) extrapolates shelf-life. Nitro group reduction at acidic pH and chloro hydrolysis at alkaline pH are key degradation pathways .
Q. What advanced techniques are suitable for studying its potential as a pharmaceutical intermediate?
- Methodological Answer : Perform in vitro bioactivity screening (e.g., enzyme inhibition assays) against target proteins (e.g., kinases). Molecular docking (AutoDock Vina) predicts binding affinities at active sites. ADMET profiling using Caco-2 cell models assesses permeability and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
